6-(Pyridin-4-yl)pyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
6-pyridin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H8N4/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-6H,(H2,10,13) |
InChI Key |
LHLWXCMIJRSWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=NC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Pyridin 4 Yl Pyridazin 3 Amine and Its Analogs
Direct Synthesis Strategies for 6-(Pyridin-4-yl)pyridazin-3-amine
A primary and efficient method for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This strategy involves the palladium-catalyzed coupling of a halogenated aminopyridazine with a suitable boronic acid. A key precursor for this approach is 3-amino-6-chloropyridazine (B20888), which is commercially available or can be synthesized readily. researchgate.net
The general scheme for this direct synthesis involves reacting 3-amino-6-chloropyridazine with pyridine-4-boronic acid in the presence of a palladium catalyst and a base. Microwave irradiation has been shown to enhance the efficiency of this reaction, often leading to good yields in shorter reaction times. rsc.org
A variety of aryl and heteroaryl boronic acids can be used in this reaction to generate a library of 3-amino-6-substituted pyridazine (B1198779) analogs. researchgate.net This highlights the versatility of the Suzuki-Miyaura coupling in accessing a diverse range of compounds for structure-activity relationship (SAR) studies.
Precursor Design and Derivatization Routes
The synthesis of the crucial precursor, 3-amino-6-chloropyridazine, is a well-established process. It is typically prepared from 3,6-dichloropyridazine (B152260) through a nucleophilic substitution reaction with ammonia (B1221849). rsc.orggoogle.com This reaction can be carried out using aqueous ammonia, and microwave-assisted conditions can significantly accelerate the process, providing the desired product in high yield. rsc.org
The reaction conditions for the synthesis of 3-amino-6-chloropyridazine can be summarized as follows:
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 3,6-Dichloropyridazine | NH4OH solution | - | 120°C, 30 min (microwave) | 87% | rsc.org |
| 3,6-Dichloropyridazine | Ammonia water | Methanol, Ethanol, etc. | 30-180°C, 5-26 h | High | google.com |
Further derivatization of the pyridazine ring can be achieved through various reactions. For instance, the remaining chlorine atom in 3-amino-6-chloropyridazine can be displaced by other nucleophiles, or the amino group can be further functionalized.
Advanced Synthetic Transformations for Structural Modifications
Cross-Coupling Reactions in Pyridazine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridazine core. organic-chemistry.org The Suzuki-Miyaura reaction, as mentioned earlier, is a prominent example used for the formation of carbon-carbon bonds. researchgate.netrsc.org This reaction is advantageous due to the commercial availability of a wide range of boronic acids and the generally mild reaction conditions.
The following table summarizes the conditions for the Suzuki-Miyaura cross-coupling reaction to synthesize 3-amino-6-arylpyridazines:
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |
| 3-Amino-6-chloropyridazine | Aryl/heteroarylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | Reflux | 23-65% | researchgate.net |
| 3-Amino-6-chloropyridazine | Aryl/heteroarylboronic acid | Pd catalyst | Various | Various | Microwave, 10 min | Good | rsc.org |
Other cross-coupling reactions, such as the Heck reaction, have also been employed in the synthesis of substituted pyridazinones, demonstrating the broad utility of palladium catalysis in this area. researchgate.net
Cyclocondensation Approaches to the Pyridazine Core
The fundamental approach to constructing the pyridazine ring involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.netuminho.pt This method allows for the de novo synthesis of the pyridazine core, often starting from readily available precursors.
For example, γ-keto acids or their esters can react with hydrazine hydrate (B1144303) to form pyridazinones, which can then be further functionalized. While not a direct route to this compound, this methodology is crucial for the synthesis of various pyridazine-based scaffolds. The reaction of maleic anhydride (B1165640) derivatives with hydrazine is another classic example of pyridazine ring formation. koreascience.kr
More advanced cyclization strategies include aza-Diels-Alder reactions. For instance, 1,2,3-triazines can react with 1-propynylamines in a metal-free, neutral reaction to afford 6-aryl-pyridazin-3-amines with high regioselectivity. organic-chemistry.org
Nucleophilic Substitution Reactions in Pyridazine Synthesis
Nucleophilic substitution is a key reaction in pyridazine chemistry, particularly for the introduction of various functional groups onto the electron-deficient pyridazine ring. researchgate.net As discussed in the precursor synthesis, the displacement of a chlorine atom by an amino group is a classic example. rsc.orggoogle.com
The reactivity of halopyridazines towards nucleophiles allows for the synthesis of a wide array of derivatives. For example, 3,6-dichloropyridazine can undergo sequential nucleophilic substitutions, allowing for the introduction of different substituents at the 3 and 6 positions. The first substitution with ammonia to yield 3-amino-6-chloropyridazine is a highly regioselective process. rsc.org The remaining chloro group can then be substituted by other nucleophiles under different reaction conditions.
Chemical Reactivity and Derivatization of 6 Pyridin 4 Yl Pyridazin 3 Amine
Electrophilic Aromatic Substitution Patterns
The pyridine (B92270) ring, in general, is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com Reactions typically require vigorous conditions, and substitution tends to occur at the 3-position. youtube.comuoanbar.edu.iq For 6-(Pyridin-4-yl)pyridazin-3-amine, both the pyridine and pyridazine (B1198779) rings are electron-deficient, which generally deactivates them towards electrophilic attack.
However, the presence of the amino group at the 3-position of the pyridazine ring is expected to have a significant influence. Amino groups are powerful activating groups and are typically ortho-, para-directing. In this molecule, the positions ortho and para to the amino group on the pyridazine ring are occupied by nitrogen atoms or the pyridyl substituent. Therefore, electrophilic substitution on the pyridazine ring is unlikely.
The primary site for electrophilic aromatic substitution would likely be the pyridine ring. The pyridazine-3-amine moiety acts as a deactivating substituent on the pyridine ring. Consequently, electrophilic substitution on the pyridine ring of this compound would be expected to be difficult and require harsh reaction conditions. If substitution does occur, it would likely be directed to the positions meta to the pyridazine substituent, which are the 3'- and 5'-positions of the pyridine ring.
Studies on related pyridine derivatives show that the introduction of activating groups can facilitate electrophilic substitution. youtube.com For instance, the transformation of the pyridine nitrogen to a pyridine-N-oxide can activate the ring towards electrophilc attack, primarily at the para-position. youtube.com
Nucleophilic Reactivity at Amine and Pyridazine Nitrogens
The this compound molecule possesses multiple sites for nucleophilic attack. The exocyclic amino group is a primary nucleophile and can readily react with electrophiles. The nitrogen atoms within the pyridazine and pyridine rings also possess lone pairs of electrons and can act as nucleophiles, although their reactivity is influenced by their environment within the aromatic systems. uni-muenchen.de
The amino group at the C3 position of the pyridazine ring is a potent nucleophilic center. It can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. For example, aminopyridazines can be condensed with other reagents to form fused heterocyclic systems. semanticscholar.org
The nitrogen atoms of the pyridazine ring are also potential nucleophilic sites. However, their nucleophilicity is generally lower than that of the exocyclic amine due to the delocalization of their lone pairs within the aromatic system. They can be protonated by strong acids or alkylated under certain conditions. The reactivity of pyridazine and its derivatives with nucleophiles has been a subject of study, revealing complex reaction pathways. wur.nl
Table 1: Nucleophilic Sites and Potential Reactions
| Nucleophilic Site | Type of Reaction | Reagent Examples |
|---|---|---|
| 3-Amino group | Acylation | Acyl chlorides, Anhydrides |
| Alkylation | Alkyl halides | |
| Condensation | Aldehydes, Ketones | |
| Pyridazine Nitrogens | Protonation | Strong acids |
| Alkylation | Alkylating agents (e.g., methyl iodide) | |
| Pyridine Nitrogen | Protonation | Acids |
Formation of New Covalent Bonds and Functionalization
The functional groups present in this compound provide multiple handles for the formation of new covalent bonds and further functionalization. This has been exploited in the synthesis of a wide array of derivatives. organic-chemistry.orgorganic-chemistry.org
One common strategy involves the modification of the amino group. For instance, acylation of the amino group on related pyridazinone scaffolds has been used to introduce various substituents. nih.gov Another powerful method is the transformation of the aminopyridazine moiety into fused heterocyclic systems. The reaction of 3-aminopyridazines with appropriate reagents can lead to the formation of pyrimido[1,2-b]pyridazines. semanticscholar.org
Furthermore, the synthesis of pyridazine derivatives can be achieved through cycloaddition reactions. For example, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines provide a regioselective route to 6-aryl-pyridazin-3-amines. organic-chemistry.org This highlights a synthetic pathway to the core structure itself, which can be adapted to introduce diversity. The development of synthetic pathways to various pyridopyridazines and their derivatives further underscores the versatility of the pyridazine core in forming new covalent bonds. researchgate.netuminho.pt
Development of Novel Analogs and Conjugates
The this compound scaffold serves as a valuable starting point for the development of novel analogs and conjugates with potential applications in medicinal chemistry and materials science. By systematically modifying the core structure, researchers can fine-tune the properties of the resulting molecules.
In the field of drug discovery, pyridazine and pyridazinone derivatives have been investigated for various therapeutic targets. For example, novel pyridazinone-based compounds have been developed as inhibitors of fatty acid-binding protein 4 (FABP4), which are of interest for treating metabolic diseases and cancer. nih.gov Similarly, novel 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds have shown significant antibacterial activity against Klebsiella pneumoniae. acs.org These studies demonstrate how modifications to the pyridazine core, including the introduction of different substituents at various positions, can lead to potent and selective biological activity.
The synthesis of diverse libraries of pyridopyridazine (B8481360) derivatives also contributes to the exploration of new chemical space for potential drug candidates. researchgate.net The ability to functionalize the pyridazine ring system allows for the creation of a wide range of analogs with varied electronic and steric properties, which is crucial for establishing structure-activity relationships.
Table 2: Examples of Novel Analogs and Their Applications
| Core Structure | Modification | Application/Target | Reference |
|---|---|---|---|
| Pyridazinone | Varied substituents at positions 4 and 6 | FABP4 inhibitors | nih.gov |
| 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one | Diversification of side chains | Antibacterial agents against K. pneumoniae | acs.org |
Structural Elucidation and Characterization of 6 Pyridin 4 Yl Pyridazin 3 Amine and Its Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for the structural confirmation of 6-(pyridin-4-yl)pyridazin-3-amine and its derivatives. Each method offers unique insights into the molecule's architecture.
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data for the structural assignment of this compound and its analogs.
¹H NMR Spectroscopy In the ¹H NMR spectrum of a related compound, 3-aminopyridine, the protons on the pyridine (B92270) ring appear at specific chemical shifts (ppm), with their multiplicity and coupling constants providing information about their relative positions. For instance, in a 300 MHz spectrum in DMSO, the proton signals are observed at δ 8.53, 7.26, 7.40, and 8.23 ppm. chemicalbook.com For pyridazin-3-amine, the parent pyridazine (B1198779) ring protons also show characteristic signals. chemicalbook.com The introduction of the pyridin-4-yl substituent at the 6-position of the pyridazine ring in this compound leads to a distinct set of signals corresponding to both the pyridazine and pyridine rings.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of 3-aminopyridine, the carbon signals appear at specific chemical shifts in a 90 MHz spectrum in CDCl₃. chemicalbook.com For derivatives, such as N-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine, the ¹³C NMR spectrum reveals a more complex pattern of signals reflecting the increased number of unique carbon atoms. researchgate.net The ¹³C NMR data for this compound would be expected to show a combination of signals characteristic of both the pyridazine and pyridine rings, with the chemical shifts influenced by the amino group and the linkage between the two heterocyclic systems. For example, in a derivative, the pyridazine ring carbons can appear at shifts such as 160.2, 149.4, 128.3, and 125.1 ppm. rsc.org
Table 1: Representative NMR Data for Related Structures
| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |
|---|---|---|---|
| 3-Aminopyridine | ¹H | DMSO | 8.53, 8.23, 7.40, 7.26 chemicalbook.com |
| 3-Aminopyridine | ¹³C | CDCl₃ | Varies chemicalbook.com |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ¹H | DMSO-d₆ | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) rsc.org |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ¹³C | DMSO-d₆ | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 rsc.org |
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching vibrations of the aromatic rings, and various bending vibrations.
The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3500-3200 cm⁻¹. wpmucdn.com For instance, in related aromatic amines, these stretches are observed as strong bands. wpmucdn.com The C=C and C=N stretching vibrations of the pyridine and pyridazine rings are expected in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net Specifically, for pyridazine, these bands are well-documented. researchgate.netcore.ac.uk The C-N stretching vibration of the amino group attached to the pyridazine ring would also be present. researchgate.net
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretch | 3500-3200 wpmucdn.com |
| Aromatic Ring (C=C, C=N) | Stretch | 1600-1400 researchgate.netresearchgate.net |
| C-N | Stretch | 1350-1240 researchgate.net |
For example, the IR spectrum of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a broad band at 3639 cm⁻¹ corresponding to N-H stretching. rsc.org
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, which are crucial for confirming its identity. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern can offer further structural clues. For instance, the cleavage of the bond between the pyridine and pyridazine rings would result in fragment ions corresponding to each of these heterocyclic systems. The mass-to-charge ratio (m/z) of the molecular ion and major fragments are key pieces of data. For example, in a related pyridazinamine derivative, a molecular ion peak was observed at m/z 290 (M+). rsc.org
Table 3: Mass Spectrometry Data for a Related Pyridazinamine Derivative
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
|---|---|---|---|
| Ethyl 6-methyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified | 290 (M+) rsc.org | Not specified |
| N,N-Dimethyl-6-(naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3-amine | Not specified | 326.153146591 Da (Computed) nih.gov | Not specified |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, studies on related molecules provide valuable insights.
For instance, the crystal structure of N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine reveals the planarity of the pyridazine and pyrazole (B372694) rings and the dihedral angle between them. nih.gov The analysis of cocrystals of 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine highlights how intermolecular forces like hydrogen bonds can stabilize specific molecular conformations. nih.gov Such studies on analogous compounds suggest that in the solid state, this compound likely adopts a specific conformation dictated by crystal packing forces and intermolecular hydrogen bonding involving the amino group and the nitrogen atoms of the heterocyclic rings.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the pyridazine and pyridine rings.
The dihedral angle between the two rings is a critical parameter. Quantum chemical calculations on related bis-heterocyclic systems, such as 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine, have been used to compare the energetic stability of different conformations. nih.gov These studies indicate that while a planar conformation might be sterically hindered, a certain degree of twisting between the rings is likely to be energetically favorable. The preferred conformation in solution versus the solid state can differ due to the influence of intermolecular interactions in the crystal lattice.
Computational and Theoretical Investigations of 6 Pyridin 4 Yl Pyridazin 3 Amine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the electronic characteristics and reactivity of a molecule. These studies provide insights into electron distribution, orbital energies, and molecular stability, which are crucial for understanding potential chemical interactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties.
For instance, in studies of related heterocyclic systems like 6-chloro-3-[(4-methylphenoxy)methyl] researchgate.netnih.govacs.org triazolo[4,3-b]pyridazine, DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set have been employed to obtain the optimized ground-state geometry. rsc.org Such calculations for 6-(Pyridin-4-yl)pyridazin-3-amine would reveal key geometrical parameters.
Furthermore, DFT is used to calculate global chemical reactivity descriptors, which help in understanding the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals. A study on tetrapyrazinoporphyrazine and its derivatives utilized DFT to analyze their electronic and geometric structures. nih.gov For this compound, these calculations would provide valuable information on its stability and reactivity.
Table 1: Representative Global Chemical Reactivity Descriptors Calculated via DFT for an Analogous Pyridazine (B1198779) Derivative
| Parameter | Symbol | Formula | Typical Value (eV) |
| Ionization Potential | I | I = -EHOMO | Varies |
| Electron Affinity | A | A = -ELUMO | Varies |
| Energy Gap | ΔE | ΔE = ELUMO - EHOMO | Varies |
| Chemical Hardness | η | η = (ELUMO - EHOMO)/2 | Varies |
| Chemical Softness | S | S = 1/(2η) | Varies |
| Electronegativity | χ | χ = (I + A)/2 | Varies |
| Chemical Potential | µ | µ = -χ | Varies |
| Electrophilicity Index | ω | ω = µ²/ (2η) | Varies |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govacs.org
In a study of 6-chloro-3-[(4-methylphenoxy)methyl] researchgate.netnih.govacs.org triazolo[4,3-b]pyridazine, the HOMO-LUMO energy gap was calculated to understand the molecule's kinetic stability. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for an Analogous Pyridazine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: These values are placeholders and would be determined by specific FMO calculations for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. ufl.edu These methods can provide insights into conformational changes, intermolecular interactions, and the stability of molecular complexes, which are particularly relevant for understanding how a molecule might interact with a biological target. nih.gov
For example, a study on piperazinyl-glutamate-pyridines/pyrimidines as P2Y12 antagonists employed MD simulations to validate the stability of the ligand-receptor complexes predicted by molecular docking. nih.gov Similarly, MD simulations of this compound could be used to explore its conformational landscape and its interactions within a solvent or a protein binding site. These simulations track the movements of atoms over time, governed by a force field, and can reveal important dynamic properties that are not apparent from static models.
Quantitative Structure-Activity Relationship (QSAR) Studies (Mechanistic/In Vitro Focus)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.
In the context of this compound, which has a scaffold found in many kinase inhibitors, QSAR studies on related kinase inhibitors are highly relevant. acs.orgrsc.orgacs.orgnih.gov For instance, a 3D-QSAR study on piperazinyl-glutamate-pyridines/pyrimidines identified key steric and electronic features that influence their antagonist activity. nih.gov
A mechanistic/in vitro focused QSAR study on a series of compounds including this compound would involve:
Data Set: A collection of molecules with the pyridinyl-pyridazine scaffold and their corresponding in vitro activity data (e.g., IC50 values against a specific kinase).
Descriptor Calculation: Calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for each molecule.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation relating the descriptors to the biological activity.
Model Validation: Rigorous validation of the QSAR model to ensure its predictive power.
Such a study could reveal, for example, that the presence of a hydrogen bond donor at a specific position or a certain electrostatic potential distribution is critical for high inhibitory activity.
Table 3: Example of a Generic QSAR Equation
| Model | Equation | Statistical Parameters |
| MLR | log(1/IC50) = β0 + β1Descriptor1 + β2Descriptor2 + ... | r², q², F-statistic, etc. |
Note: This is a generic representation. A specific QSAR study would define the descriptors and their coefficients.
Biological and Pharmacological Investigations of 6 Pyridin 4 Yl Pyridazin 3 Amine and Its Derivatives in Vitro and Mechanistic Focus
Enzyme Inhibition Studies (e.g., Kinases, FABP4)
Derivatives of 6-(pyridin-4-yl)pyridazin-3-amine have been identified as potent inhibitors of various enzymes, playing crucial roles in cellular signaling and metabolism.
Kinase Inhibition:
The pyridazine (B1198779) nucleus is a key structural motif in the development of kinase inhibitors for therapeutic use in cancer and inflammatory diseases. nih.gov
Tyrosine Kinase 2 (Tyk2): Imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. nih.gov One such inhibitor demonstrated high selectivity for Tyk2 JH2 over a wide panel of other kinases, including other Janus kinase (JAK) family members. nih.gov This selectivity is crucial for minimizing off-target effects. The modification of a 6-anilino imidazopyridazine series to a 6-(2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino imidazo[1,2-b]pyridazine, represented by compound 6 , not only improved metabolic stability but also retained high potency. nih.gov
Glycogen Synthase Kinase-3 (GSK-3): A series of 6-aryl-pyrazolo[3,4-b]pyridines, a related heterocyclic scaffold, were identified as potent GSK-3 inhibitors. researchgate.net Further optimization led to 6-heteroaryl-pyrazolo[3,4-b]pyridines with excellent GSK-3 inhibitory activity (IC50 = 0.0008 mM) and high selectivity over the closely related Cyclin-Dependent Kinase-2 (CDK-2). researchgate.netresearchgate.net
Fms-like Tyrosine Kinase 3 (FLT3): In the search for FLT3 inhibitors for acute myeloid leukemia (AML), imidazo[1,2-b]pyridazines were identified as a promising scaffold. nih.gov Certain derivatives displayed submicromolar inhibitory activities against both FLT3-ITD and FLT3-D835Y mutants. nih.gov
Salt-Inducible Kinases (SIK2/SIK3): Scaffold hopping from a 1,6-naphtyridine series led to the discovery of pyridine (B92270) derivatives as potent dual SIK2/SIK3 inhibitors. acs.org Compound GLPG4970 (8) emerged from this effort with superior potency in biochemical and cellular assays compared to previously reported SIK inhibitors. acs.org
Cyclin-Dependent Kinases (CDK4/6): While not direct pyridazine derivatives, N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as highly potent and selective CDK4/6 inhibitors, demonstrating potent antiproliferative activities in a range of human cancer cell lines. nih.gov
Cyclooxygenase (COX): A series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized, and compound 7c was identified as a dual inhibitor of COX-1 and COX-2 isoenzymes, suggesting its potential as an anti-inflammatory agent. rsc.org
Fatty Acid-Binding Protein 4 (FABP4) Inhibition:
The pyridazinone scaffold, closely related to pyridazine-amine, has been a focus for developing FABP4 inhibitors, which are of interest for treating metabolic diseases and cancer. nih.gov A fluorescence displacement assay is typically used to measure the ability of a compound to displace a fluorescent probe from the FABP4 binding pocket. nih.gov
Research has led to the identification of 4-amino and 4-ureido pyridazinone derivatives with significant FABP4 inhibitory activity. nih.govcore.ac.uk Optimization of a 4-amino-pyridazin-3(2H)-one scaffold resulted in compound 14e , which exhibited an IC50 value of 1.57 µM, more potent than the arachidonic acid control (IC50 = 3.30 µM). core.ac.uk Another study identified compound 25a from a series of pyridazin-3(2H)-ones with an IC50 of 2.97 µM. nih.govsciforum.net
| Compound/Derivative | Target Enzyme | IC50 (µM) | Notes | Source |
| 14e (a 4-amino-pyridazin-3(2H)-one derivative) | FABP4 | 1.57 | More potent than arachidonic acid control (3.30 µM). | core.ac.ukresearchgate.net |
| 25a (a pyridazin-3(2H)-one derivative) | FABP4 | 2.97 | More potent than arachidonic acid control (3.42 µM). | nih.govsciforum.net |
| 4b (a pyridazin-3(2H)-one derivative) | FABP4 | 8.27 | --- | sciforum.net |
| 30b (a pyridazin-3(2H)-one derivative) | FABP4 | 23.18 | --- | sciforum.net |
| 6-heteroaryl-pyrazolo[3,4-b]pyridine | GSK-3 | 0.0008 | Highly potent and selective over CDK-2. | researchgate.netresearchgate.net |
| Imidazo[1,2-b]pyridazine derivative (6) | Tyk2 (JH2) | >10,000-fold selectivity over 230 other kinases. | Potent and selective pseudokinase domain inhibitor. | nih.gov |
| Compound 7c (a pyrido[2,3-d]pyridazine-2,8-dione) | COX-1/COX-2 | Dual inhibitor | Showed greater inhibition of ear edema (82%) in vivo. | rsc.org |
Receptor Binding and Modulation Studies
The structural features of the this compound framework allow for interaction with various G-protein coupled receptors (GPCRs) and ion channels.
Histamine (B1213489) H3 Receptor (H3R): Pyridazinone derivatives have been extensively studied as H3R antagonists and inverse agonists. researchgate.net Optimization of a pyridazin-3-one series led to the discovery of CEP-26401 (Irdabisant) , which displayed high affinity for both human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3 receptors. researchgate.net It acted as a competitive antagonist and an inverse agonist, demonstrating over 1000-fold selectivity against other histamine receptor subtypes (H1R, H2R, H4R). researchgate.net
Adenosine (B11128) Receptors (AR): A novel 7-amino-pyrazolo[3,4-d]pyridazine scaffold, a related heterocyclic system, was developed to target adenosine receptors. nih.govacs.org Compound 10b , featuring a 7-benzylamino substituent, was identified as a potent antagonist for the human A1R (pKi = 7.95) and A3R (pKi = 7.89). acs.org Site-directed mutagenesis studies indicated that the Y271(7.46)A mutation in the A1R caused a significant reduction in the binding affinity of this compound. nih.gov
Voltage-Gated Calcium Channels (VGCC): A series of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives were synthesized and evaluated as ligands for the α2δ subunit of VGCCs. nih.gov Compound 4a was identified with high affinity for this subunit. Further studies with a tritiated version of a related compound confirmed that this class binds to the same site as Gabapentin. nih.gov
| Compound/Derivative | Receptor Target | Activity Type | Affinity (Ki / pKi) | Source |
| CEP-26401 (Irdabisant) | Human Histamine H3 | Antagonist/Inverse Agonist | 2.0 nM | researchgate.net |
| CEP-26401 (Irdabisant) | Rat Histamine H3 | Antagonist/Inverse Agonist | 7.2 nM | researchgate.net |
| Compound 10b (a 7-amino-pyrazolo[3,4-d]pyridazine) | Human Adenosine A1 | Antagonist | 7.95 (pKi) | acs.org |
| Compound 10b (a 7-amino-pyrazolo[3,4-d]pyridazine) | Human Adenosine A3 | Antagonist | 7.89 (pKi) | acs.org |
| Compound 4a (a 6-aryl-6H-pyrrolo[3,4-d]pyridazine) | α2δ subunit of VGCC | Ligand | High Affinity | nih.gov |
Cellular Pathway Investigation in Model Systems
The enzymatic and receptor activities of pyridazine derivatives translate into measurable effects on cellular signaling pathways, which have been explored in various model systems, particularly in cancer and neuroscience.
JNK1 Pathway in Cancer: A series of novel 3,6-disubstituted pyridazine derivatives were investigated for their anticancer properties. nih.govacs.org Compound 9e was found to exhibit broad-spectrum antiproliferative activity against the NCI-60 human tumor cell line panel, with particularly high inhibition of renal (A498) and breast (T-47D) cancer cell lines. nih.gov Mechanistic studies in an Ehrlich ascites carcinoma model revealed that compound 9e downregulates the expression of the c-jun N-terminal kinase-1 (JNK1) gene. nih.gov This led to a reduction in the protein levels of its phosphorylated form and its downstream targets, c-Jun and c-Fos, while restoring the activity of the tumor suppressor p53. nih.gov
Glutamate (B1630785) Transport in Astrocytes: A series of pyridazine derivatives was found to enhance the expression of the excitatory amino acid transporter 2 (EAAT2) in astrocytes. bohrium.com Investigation using isolated astrocytic processes (gliosomes) showed that these compounds induce the de novo translation of EAAT2 locally within these processes. This finding suggests that the compounds can enhance the structural and functional plasticity of the tripartite synapse by activating localized protein synthesis, which is critical for maintaining glutamate homeostasis and preventing excitotoxicity. bohrium.com
Antiproliferative Activity in Leukemia: Imidazo[1,2-b]pyridazine derivatives identified as FLT3 kinase inhibitors demonstrated antiproliferative activity in a panel of leukemia cell lines. nih.gov The pattern of activity indicated an FLT3-dependent mechanism of action, highlighting their potential for targeted cancer therapy. nih.gov Similarly, pyridazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HEPG2), and colon (HCT) cancer cells, with some compounds showing promising activity.
In Vitro Antimicrobial and Antifungal Activity Profiling
The pyridazine core is a common scaffold in the development of new antimicrobial and antifungal agents. Numerous studies have reported the synthesis and in vitro evaluation of pyridazine derivatives against a wide range of pathogens.
Antibacterial Activity:
Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
A series of novel pyridazinone derivatives showed that compounds 7 and 13 were effective against all tested bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Compound 13 was particularly potent against Gram-negative bacteria, with MICs of 3.74 μM against A. baumannii and 7.48 μM against P. aeruginosa. mdpi.com
In another study, 2-(pyrimidinyl)-pyridazinone derivatives were synthesized and tested against Klebsiella pneumoniae. acs.org Compound 11 (2-(5-fluoropyrimidinyl)pyridazinone) was found to be highly potent with a MIC of 2 μg/mL. acs.org Structure-activity relationship studies indicated that substituents on the pyridine/pyrimidine (B1678525) ring and the nature of the side chain at the C-5 position of the pyridazinone core significantly influence antibacterial activity. acs.org
Other studies have consistently shown that various pyridazine derivatives possess moderate to strong antibacterial activity against strains like S. aureus, Enterococcus faecalis, and E. coli. nih.govnih.gov
In Vitro Antibacterial Activity of Pyridazine Derivatives
| Compound/Derivative | Bacterial Strain | MIC | Source |
|---|---|---|---|
| Compound 13 (Pyridazinone derivative) | Acinetobacter baumannii | 3.74 µM | mdpi.com |
| Compound 3 (Pyridazinone derivative) | Staphylococcus aureus (MRSA) | 4.52 µM | mdpi.com |
| Compound 7 (Pyridazinone derivative) | Escherichia coli | 7.8 µM | mdpi.com |
| Compound 7 (Pyridazinone derivative) | Staphylococcus aureus (MRSA) | 7.8 µM | mdpi.com |
| Compound 13 (Pyridazinone derivative) | Pseudomonas aeruginosa | 7.48 µM | mdpi.com |
| Compound 11 (2-(5-fluoropyrimidinyl)pyridazinone) | Klebsiella pneumoniae | 2 µg/mL | acs.org |
| Compound 2 (2-(pyridinyl)-pyridazinone) | Klebsiella pneumoniae | 4 µg/mL | acs.org |
| Compounds 3-6, 8 (2-(pyridinyl)pyridazinones) | Klebsiella pneumoniae | 8-16 µg/mL | acs.org |
| 9-nitro-benzo[f]cinnoline N-oxide 5b | Staphylococcus aureus | Moderate Activity | nih.gov |
| 9-nitro-benzo[f]cinnoline N-oxide 5b | Staphylococcus epidermidis | Moderate Activity | nih.gov |
Antifungal Activity:
The antifungal potential of pyridazine derivatives has also been explored, although in some cases, the activity is less pronounced than their antibacterial effects.
Hydrazine-based compounds, which can be used to synthesize pyridazines, were evaluated against Candida albicans. mdpi.com Compound 2c (Hyd.Cl) showed excellent activity with a MIC of 5.6 µg/mL and also inhibited biofilm formation. mdpi.com
In one study, newly synthesized pyridazines showed strong antibacterial activity but no significant antifungal activity. researchgate.net However, another report on sulfamoylpyrazolo[3,4-c]pyridazine derivatives noted that some of these compounds exhibit interesting antifungal activity. researchgate.net The antifungal activity of various agents, including itraconazole (B105839) and terbinafine, has been established against a wide range of dermatophytes, providing a benchmark for newly synthesized compounds. nih.gov
In Vitro Antifungal Activity of Pyridazine-Related Derivatives
| Compound/Derivative | Fungal Strain | MIC | Source |
|---|---|---|---|
| Compound 2c (Hyd.Cl) | Candida albicans | 5.6 µg/mL | mdpi.com |
| Compound 2a (Hyd.H) | Candida albicans | 9.6 µg/mL | mdpi.com |
| Compound 2b (Hyd.OCH3) | Candida albicans | 11.1 µg/mL | mdpi.com |
| 9-nitro-benzo[f]cinnoline N-oxide 5b | Trichomonas vaginalis | 3.9 µg/mL | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Pyridin 4 Yl Pyridazin 3 Amine Analogs
Systematic Modifications and Their Impact on Molecular Interactions
Systematic modification of the 6-(pyridin-4-yl)pyridazin-3-amine scaffold involves altering its three main components: the pyridine (B92270) ring, the pyridazine (B1198779) core, and the amine substituent. Each change can significantly influence the molecule's electronic, steric, and hydrophobic properties, thereby affecting its interaction with biological targets.
Research on related pyridazinone structures provides insight into how these modifications function. For instance, in studies on pyridazinone-based inhibitors, substitutions at various positions have been shown to be critical for activity. Optimization of substituents at the R-2 and R-6 positions of certain pyridazin-3-one series led to the identification of potent and selective antagonists for the histamine (B1213489) H(3) receptor. nih.govdrexel.edu This highlights the sensitivity of the pyridazine core to structural changes.
In another example concerning antibacterial 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds, modifications to both the heterocyclic system and the side chains were explored. acs.org The introduction of a fluorine atom onto the pyrimidinyl ring, for example, resulted in a 64-fold increase in potency against Klebsiella pneumoniae compared to the parent compound. acs.org This enhancement is often attributed to the fluorine atom's ability to form favorable electrostatic interactions or alter the pKa of nearby functional groups, thus improving binding affinity.
Furthermore, the length and nature of alkyl chains attached to the pyridazine core have a profound impact. Studies have shown that a lipophilic side chain with a specific length (e.g., C5 to C12) was necessary to maintain significant antibacterial activity, while the presence of a cyclic scaffold at the same position was not beneficial. acs.org These findings underscore how systematic variation of substituents allows for the fine-tuning of molecular interactions, balancing factors like hydrogen bonding, hydrophobic packing, and electrostatic complementarity to maximize target engagement.
Identification of Key Pharmacophoric Features for Target Engagement
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound class, the key pharmacophoric features can be inferred from SAR studies on analogous compounds.
The pyridazine ring itself is frequently identified as a core pharmacophoric element. acs.org Its nitrogen atoms can act as crucial hydrogen bond acceptors, orienting the molecule within a protein's binding site. The 3-amino group is another vital feature, providing a key hydrogen bond donor interaction point.
The pyridine ring at the 6-position is also critical. Its orientation relative to the pyridazine core and its potential for pi-stacking or other non-covalent interactions contribute significantly to binding affinity. In studies of pyrazol-4-yl-pyridine derivatives, subtle chemical modifications around the core structure were found to influence allosteric transmission properties, even when the binding affinity itself was not significantly altered. nih.gov This suggests that the precise arrangement of these heterocyclic rings is key to inducing the correct conformational changes in the target protein.
Research on antibacterial pyridazinones has explicitly identified the pyridazinone core as a pharmacophore, which requires a lipophilic side chain of a certain length to achieve significant potency. acs.org This combination of a central hydrogen-bonding scaffold and a correctly sized hydrophobic moiety defines the necessary features for engaging the bacterial target.
Lead Optimization Strategies through Structural Variation
Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. Structural variation is the primary tool used in this process.
One common strategy is scaffold hopping , where the core structure is replaced by a bioisosteric equivalent to discover novel chemical series with improved properties. An example of this approach involved replacing a pyrimidine (B1678525) scaffold with a pyridazinone core to develop new inhibitors of fatty acid binding protein 4 (FABP4). nih.gov
Another powerful strategy is the simplification of complex side chains . In the development of antibacterial pyridazinones, a complex diterpene side chain on a lead compound was simplified to a C12 lipid chain. acs.org This modification successfully retained the high potency of the original compound while reducing its molecular complexity, which often leads to better synthetic accessibility and improved drug-like properties. acs.org
Structure-based design is also a key optimization strategy. Using this approach, researchers developing TYK2 inhibitors modified a 4-aminopyridine (B3432731) benzamide (B126) lead by introducing a (1R,2R)-2-fluorocyclopropylamide group. nih.gov This specific structural variation led to enhanced potency and improved selectivity against related kinases like JAK1 and JAK2. nih.gov Similarly, the use of constrained phenoxypiperidines was an effective strategy to optimize the properties of pyridazin-3-one derivatives as histamine H(3) receptor antagonists. nih.govdrexel.edu These examples demonstrate how targeted structural variations, from large scaffold hops to subtle side-chain modifications, are employed to transform an initial hit into a viable drug candidate.
Interactive Data Table: SAR of Pyridazinone Analogs Against K. pneumoniae
The following table details the impact of specific structural modifications on the antibacterial activity of pyridazinone analogs, as measured by the Minimum Inhibitory Concentration (MIC).
| Compound/Scaffold | Modification | Resulting Compound Name | Activity (MIC, μg/mL) |
| Luffariellolide (B1675421) (1) | Parent Natural Product | Luffariellolide | >128 |
| Compound 2 | Derived from (1) | 2-(pyridinyl)-pyridazinone | 32 |
| Compound 11 | Halogenation of Pyrimidinyl Ring | 2-(5-fluoropyrimidinyl)pyridazinone | 2 |
| Compound 20 | Side Chain Simplification on (11) | Simplified analog with C12 lipid chain | 2 |
| Compound 22 | Side Chain Simplification on (11) | Simplified analog with 2-methyl-2-pentene | 2 |
Advanced Research Applications and Methodological Contributions
Use as Chemical Probes in Biological Systems
Derivatives of 6-(Pyridin-4-yl)pyridazin-3-amine have been instrumental as chemical probes, particularly in the study of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. The specific structure of these pyridazine (B1198779) compounds allows them to bind to the ATP-binding site of certain kinases, thereby inhibiting their activity and enabling researchers to study their function.
One notable application is in the investigation of Glycogen Synthase Kinase-3 (GSK-3). A series of 6-heteroaryl-pyrazolo[3,4-b]pyridines, which share a similar structural scaffold, have been optimized to create potent and selective inhibitors of GSK-3. nih.gov These inhibitors show excellent selectivity over the closely related Cyclin-Dependent Kinase-2 (CDK-2), making them valuable tools for dissecting the specific roles of GSK-3 in cellular processes. nih.gov Similarly, 6-amino-4-(pyrimidin-4-yl)pyridones have been identified as novel inhibitors of GSK-3β, demonstrating good potency and selectivity. nih.gov
Furthermore, the pyridazinone scaffold has been explored for the development of inhibitors for Fatty Acid Binding Protein 4 (FABP4). Through computational design and subsequent synthesis, novel and potent FABP4 inhibitors based on 4-amino and 4-ureido pyridazinone structures have been developed. nih.gov These inhibitors are valuable for studying the role of FABP4 in metabolic disorders and cancer. nih.gov
The table below summarizes key research findings related to the use of pyridazine derivatives as chemical probes.
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 6-heteroaryl-pyrazolo[3,4-b]pyridines | Glycogen Synthase Kinase-3 (GSK-3) | Potent and selective inhibitors with excellent selectivity over CDK-2. | nih.gov |
| 6-amino-4-(pyrimidin-4-yl)pyridones | Glycogen Synthase Kinase-3β (GSK-3β) | Good potency and selectivity, with central nervous system exposure. | nih.gov |
| 4-amino and 4-ureido pyridazinones | Fatty Acid Binding Protein 4 (FABP4) | Novel and potent inhibitors developed through computational design. | nih.gov |
Contributions to Methodological Advancements in Organic Synthesis
The pyridazine core, including the this compound structure, has been a focal point for the development of new synthetic methodologies in organic chemistry. These advancements provide more efficient and versatile routes to a wide array of pyridazine derivatives.
A significant contribution is the development of a metal-free, aza-Diels-Alder reaction for the synthesis of 6-aryl-pyridazin-3-amines. organic-chemistry.org This method utilizes 1,2,3-triazines and 1-propynylamines to produce the desired pyridazines in high yields with excellent regioselectivity and functional group tolerance. organic-chemistry.org This approach offers a more sustainable alternative to traditional metal-catalyzed methods. organic-chemistry.org
The pyridazinone scaffold has also been a platform for developing novel synthetic pathways. For instance, new 3,6-disubstituted pyridazine derivatives have been synthesized through scaffold hopping and hybridization-based design. acs.org These methods involve multi-step synthetic sequences starting from readily available materials to create complex molecules with potential biological activity. acs.org Furthermore, the synthesis of various pyridazine derivatives has been achieved through reactions like chlorination, hydrazination, and cyclocondensation, showcasing the versatility of the pyridazine ring in constructing more complex heterocyclic systems. nih.govmdpi.com
The development of synthetic routes to novel pyridazinone scaffolds has also been inspired by natural products. For example, the modification of the γ-hydroxylbutyrolactone core of luffariellolide (B1675421) has led to the synthesis of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones, which have shown promising antimicrobial activity. acs.org
The table below highlights some of the key methodological advancements in the synthesis of pyridazine derivatives.
| Methodology | Reactants/Starting Materials | Key Features | Reference |
|---|---|---|---|
| Aza-Diels-Alder Reaction | 1,2,3-triazines and 1-propynylamines | Metal-free, high regioselectivity, broad substrate scope. | organic-chemistry.org |
| Scaffold Hopping and Hybridization | Glyoxylic acid, acetophenones, hydrazine (B178648) hydrate (B1144303) | Multi-step synthesis of 3,6-disubstituted pyridazines. | acs.org |
| Natural Product-Inspired Synthesis | Luffariellolide (γ-hydroxylbutyrolactone) | Synthesis of bioactive 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones. | acs.org |
| Cyclocondensation and Derivatization | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones | Synthesis of fused pyridazine derivatives. | nih.gov |
Potential in Materials Science (e.g., Opto-electronics, Organic Semiconductors)
The unique electronic properties of the pyridazine ring, characterized by its nitrogen atoms, make this compound and its derivatives promising candidates for applications in materials science. While this area of research is still developing, the inherent characteristics of these compounds suggest their potential use in opto-electronics and as organic semiconductors.
The pyridazine scaffold is a key component in various heterocyclic compounds that are being explored for their photophysical properties. The presence of nitrogen atoms in the ring can influence the electronic transitions, potentially leading to materials with interesting fluorescence or phosphorescence characteristics. The synthesis of new pyridazine derivatives opens up possibilities for tuning these properties by introducing different substituents. nih.gov
The planarity and potential for π-π stacking in pyridazine-containing molecules are important features for their application as organic semiconductors. The ability to form ordered structures is crucial for efficient charge transport. The synthesis of derivatives like N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine, which forms dimers through hydrogen bonding, demonstrates the potential for creating self-assembling materials. nih.gov The development of efficient synthetic methods for pyridazine derivatives is a critical step towards exploring their full potential in materials science. organic-chemistry.org
Although direct applications of this compound in materials science are not yet widely reported, the foundational research into the synthesis and properties of related pyridazine compounds lays the groundwork for future investigations into their use in creating novel electronic materials.
Future Perspectives and Emerging Research Directions for 6 Pyridin 4 Yl Pyridazin 3 Amine
Exploration of Novel Biological Targets (In Vitro)
While the primary targets of pyridazine-containing compounds are well-documented, ongoing in vitro research aims to uncover novel biological interactions, potentially expanding their therapeutic applications. The unique structural and electronic properties of the pyridyl-pyridazine core make it a candidate for interacting with a wide array of protein targets. nih.gov
The pyridazine (B1198779) ring's capacity for robust, dual hydrogen-bonding is a key factor in its molecular recognition capabilities. nih.gov This allows for potential interactions with various enzymes and receptors. Research has shown that pyridazine derivatives can be effective inhibitors of several kinases by binding to the ATP recognition pocket. nih.gov This opens up avenues to explore the inhibitory potential of 6-(Pyridin-4-yl)pyridazin-3-amine against a broader range of kinases implicated in cancer and inflammatory diseases, such as PIM-1 kinase, which is overexpressed in some malignancies. nih.govacs.org
Furthermore, the scaffold's characteristics suggest possible interactions with other enzyme families. For instance, imidazo[1,2-b]pyridazine (B131497) derivatives have shown inhibitory activity against pro-inflammatory enzymes like COX-2. researchgate.net There is also potential for targeting metabolic enzymes. For example, some pyridazine derivatives have been investigated as inhibitors of phytoene (B131915) desaturase (PDS), a key enzyme in carotenoid biosynthesis. nih.gov The structural similarities of the pyridazine core to endogenous molecules also suggest potential interactions with G-protein coupled receptors (GPCRs). researchgate.net High-throughput in vitro screening remains a crucial tool for identifying these novel interactions and paving the way for further mechanistic studies.
A summary of potential novel biological targets for compounds with a pyridyl-pyridazine scaffold is presented below.
| Target Class | Specific Example(s) | Rationale for Exploration |
| Protein Kinases | PIM-1 Kinase, c-Met Kinase, Salt-Inducible Kinases (SIKs) | The pyridazine scaffold is a known feature in many kinase inhibitors, targeting the ATP-binding site. nih.govnih.govnih.govacs.org |
| Epigenetic Enzymes | Histone Deacetylases (HDACs) | Heterocyclic compounds can interact with the active sites of these enzymes. liberty.edu |
| Metabolic Enzymes | Phytoene Desaturase (PDS), CYP17A1 | Pyridazine derivatives have shown inhibitory activity against enzymes in various metabolic pathways. nih.govwikipedia.org |
| Pro-inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Certain pyridazine-containing heterocyclic systems have demonstrated anti-inflammatory properties by inhibiting these enzymes. researchgate.net |
| G-protein Coupled Receptors (GPCRs) | Ghrelin Receptor | The structural features of pyridazine derivatives make them candidates for interacting with GPCRs. researchgate.net |
Development of Advanced Synthetic Routes
The advancement of synthetic methodologies is crucial for the efficient and diverse production of this compound and its analogs. Current research focuses on creating more streamlined, sustainable, and versatile synthetic pathways.
The development of novel catalytic systems continues to be a significant area of research. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming the bi-aryl linkage between the pyridine (B92270) and pyridazine rings. nih.gov Efforts are underway to develop more efficient and environmentally friendly catalysts. Additionally, the use of one-pot multicomponent reactions is gaining traction as it offers a more atom-economical and efficient route to complex heterocyclic systems. nih.gov The synthesis of pyridazine derivatives can be achieved through various modern methods, including reactions involving 1,2-diazabuta-1,3-dienes, which provide access to highly functionalized products. researchgate.net
A comparison of different synthetic strategies is outlined in the table below.
| Synthetic Approach | Advantages | Potential Limitations |
| Scaffold Hopping | Access to novel chemical entities with potentially different biological profiles. nih.govacs.org | Requires significant design and synthetic effort. |
| Molecular Hybridization | Combines pharmacophoric features of different molecules to enhance activity. acs.org | Can lead to complex molecules with challenging synthetic routes. |
| Palladium-Catalyzed Cross-Coupling | A reliable method for forming C-C bonds between aromatic rings. nih.gov | May require expensive catalysts and ligands. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and simplified procedures. nih.gov | Optimization of reaction conditions for multiple components can be complex. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery (Excluding Clinical)
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in the preclinical stages of drug discovery, offering the potential to significantly accelerate the identification and optimization of new drug candidates like analogs of this compound.
A key application of AI/ML is the development of Quantitative Structure-Activity Relationship (QSAR) models. These computational models can predict the biological activity of novel compounds based on their chemical structures, allowing researchers to prioritize the synthesis of molecules with the highest potential. researchgate.net This in silico screening approach saves considerable time and resources compared to traditional high-throughput screening.
Generative AI models are also being employed to design novel molecules from the ground up. By learning from vast datasets of known active compounds, these models can propose new chemical structures with desired properties, such as high potency and selectivity. This approach can help to explore new regions of chemical space that may not be accessible through traditional medicinal chemistry approaches.
The table below summarizes the applications of AI and ML in the preclinical discovery of related compounds.
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Predicts the biological activity of compounds based on their physicochemical properties and structural features. researchgate.net | Enables the prioritization of synthetic efforts towards the most promising candidates. |
| Molecular Docking and Dynamics | Simulates the interaction between a ligand and its target protein to predict binding affinity and mode. nih.govnih.gov | Provides insights into the molecular basis of activity and guides rational drug design. |
| ADMET Prediction | In silico models that predict the pharmacokinetic and toxicity profiles of compounds. | Helps to identify and filter out compounds with undesirable properties early in the discovery process. |
| Generative Models | Algorithms that can generate novel molecular structures with desired properties. | Expands the accessible chemical space for drug discovery. |
Q & A
Q. What are the established synthetic routes for 6-(Pyridin-4-yl)pyridazin-3-amine, and what are their key challenges?
Answer: The synthesis typically involves multi-step reactions, including cyclization and substitution. A common approach is:
Pyridazine core formation : Condensation of hydrazine with diketones or their derivatives under acidic conditions.
Functionalization : Introduction of the pyridin-4-yl group via Suzuki coupling or nucleophilic aromatic substitution (e.g., using Pd catalysts, as seen in related pyridazine syntheses) .
Amine group installation : Reductive amination or displacement of leaving groups (e.g., chloro substituents) with ammonia or amines.
Q. Challenges :
Q. How can researchers characterize this compound and confirm its structural integrity?
Answer: Key analytical methods include:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for pyridazine protons (δ 8.5–9.5 ppm) and pyridine protons (δ 7.0–8.5 ppm).
- ¹³C NMR : Peaks for sp² carbons (100–160 ppm) and amine-bearing carbons.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves bond angles/planarity, critical for distinguishing regioisomers .
Q. Common Pitfalls :
- Overlapping NMR signals due to aromatic proton similarity.
- Hygroscopicity complicating crystallography .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
Answer: SAR Design Framework :
Core Modifications : Vary substituents on the pyridazine ring (e.g., electron-withdrawing groups to enhance electrophilicity).
Pyridine Substituents : Test halogen (F, Cl) or methyl groups at the pyridin-4-yl position to modulate lipophilicity and target binding.
Amine Functionalization : Explore alkylation or acylation to alter solubility and pharmacokinetics.
Q. Data Analysis :
Q. What strategies address contradictory data in biological target identification for this compound?
Answer: Contradictions often arise from off-target effects or assay variability. Mitigation strategies:
- Orthogonal Assays : Combine enzymatic assays with cellular models (e.g., HEK293 cells overexpressing the putative target).
- Computational Docking : Validate binding hypotheses using molecular dynamics simulations (e.g., AutoDock Vina).
- Proteomic Profiling : Use affinity pulldown-MS to identify interacting proteins .
Case Study : reported interaction with kinase X, while suggested GPCR modulation. Cross-validation via knockout models resolved the primary target as kinase X .
Q. How can solubility and metabolic stability be improved through structural modifications?
Answer:
- Solubility : Introduce polar groups (e.g., morpholine, piperazine) at the amine position. Deuterated analogs (e.g., CD₃ substitution) can reduce metabolic degradation without altering solubility .
- Stability :
Q. What computational tools are recommended for predicting binding modes of this compound?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide for preliminary binding pose prediction.
- MD Simulations : GROMACS or AMBER to assess binding stability over time.
- QM/MM Calculations : Gaussian for electronic interaction analysis at critical residues .
Validation : Compare computational results with mutagenesis data (e.g., alanine scanning) .
Q. How should researchers prioritize substituents for SAR studies when resources are limited?
Answer: Use a fragment-based approach :
High-Throughput Screening (HTS) : Test a minimal library of 50–100 derivatives with diverse substituents (e.g., halogens, methyl, methoxy).
Cluster Analysis : Group compounds by electronic (Hammett σ) and steric (Taft Eₛ) parameters.
Focus on "Hotspots" : Prioritize substituents showing >20% activity improvement in initial screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
